molecular formula C14H12N2O3 B11687020 Benzamide, N-(3-methylphenyl)-4-nitro-

Benzamide, N-(3-methylphenyl)-4-nitro-

Cat. No.: B11687020
M. Wt: 256.26 g/mol
InChI Key: OJZGTNXZLKZWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-4-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-methylphenyl group and the benzene ring is substituted with a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: One common method to synthesize N-(3-methylphenyl)-4-nitrobenzamide involves the acylation of 3-methylphenylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-methylphenyl)-4-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl group on the phenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: N-(3-methylphenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(3-carboxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(3-methylphenyl)-4-nitrobenzamide can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Therapeutic Agent: Due to its structural similarity to other bioactive compounds, it may exhibit biological activity and could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry:

    Material Science: The compound can be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-4-nitrobenzamide would depend on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

    N-(3-methylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position.

    N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but with the methyl group at the 4-position.

    N-(3-methylphenyl)-4-aminobenzamide: Reduction product of N-(3-methylphenyl)-4-nitrobenzamide.

Uniqueness:

    Positional Isomerism: The position of the nitro and methyl groups can significantly affect the compound’s reactivity and biological activity.

    Functional Group Interactions: The presence of both nitro and amide groups allows for diverse chemical reactions and potential interactions with biological targets.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(3-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H12N2O3/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(8-6-11)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

OJZGTNXZLKZWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.